2-Chloro-3-phenyl-1-propene
Description
Properties
IUPAC Name |
2-chloroprop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWSJSSOQLRFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284213 | |
| Record name | benzene,(2-chloroallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-36-6 | |
| Record name | NSC36247 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzene,(2-chloroallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The substitution of 3-phenylpropanol with thionyl chloride (SOCl₂) in the presence of pyridine as a catalyst is a widely reported method. The reaction proceeds via a two-step mechanism:
- Activation of the hydroxyl group : Pyridine neutralizes HCl generated during the reaction, preventing side reactions.
- Chloride ion attack : The intermediate chlorosulfite undergoes nucleophilic substitution to yield 2-chloro-3-phenyl-1-propene.
Reaction Conditions :
- Catalyst : Pyridine (4–6 wt% relative to 3-phenylpropanol).
- Temperature : 50–90°C.
- Molar ratio : SOCl₂ : 3-phenylpropanol = 0.98:1 to 1.05:1.
- Post-treatment : Crystallization at 25°C, neutralization with alkali, and vacuum distillation (−0.098 MPa) to collect the fraction at 97–98°C.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion rate | >99% |
| Residual 3-phenylpropanol | ≤0.1% |
| Yield | 95.2% (after recycling) |
Advantages :
- Pyridine hydrochloride precipitates and is recyclable, reducing catalyst costs.
- Scalable to industrial production with minimal byproducts (e.g., SO₂ and HCl are neutralized).
Friedel-Crafts Alkylation of Benzene Derivatives
Reaction Overview
Friedel-Crafts alkylation employs allyl chloride and benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) to introduce the allyl group. Subsequent chlorination or dehydrohalogenation yields the target compound.
Example Pathway :
- Alkylation : Benzene reacts with allyl chloride to form 3-phenyl-1-propene.
- Chlorination : Electrophilic addition of Cl₂ under acidic conditions generates 2-chloro-3-phenyl-1-propene.
Reaction Conditions :
- Catalyst : AlCl₃ (1.2 equivalents relative to propiophenone).
- Solvent : 1,2-dichloroethane.
- Temperature : 15–70°C during chlorination.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield (alkylation step) | 88–90% |
| Purity after distillation | 99.7–99.9% |
Advantages :
- Compatible with substituted benzene rings (e.g., methyl or ethyl groups).
- High regioselectivity due to the directing effect of the phenyl group.
Direct Chlorination of Styrene Derivatives
Reaction Overview
Chlorination of β-methylstyrene (3-phenyl-1-propene) with Cl₂ in acetic acid produces 2-chloro-3-phenyl-1-propene via an electrophilic addition-elimination mechanism. The reaction proceeds through a β-chlorocarbocation intermediate, followed by deprotonation.
Reaction Conditions :
- Solvent : Acetic acid.
- Temperature : 25–40°C.
- Additives : Alkali salts (e.g., NaClO₄) to stabilize intermediates.
Performance Metrics :
| Parameter | Value |
|---|---|
| Stereoselectivity (E:Z) | 85:15 |
| Yield | 70–75% |
Advantages :
- Minimal byproducts (e.g., 1,2-dichloro derivatives <5%).
- Tunable stereochemistry via temperature control.
Dehydrohalogenation of 1,2-Dichloro-3-phenylpropane
Reaction Overview
Base-induced elimination of HCl from 1,2-dichloro-3-phenylpropane generates 2-chloro-3-phenyl-1-propene. This method is effective for large-scale synthesis.
Reaction Conditions :
- Base : NaOH or KOH (5–10% w/v).
- Temperature : 150–170°C.
- Solvent : Inert hydrocarbons (e.g., toluene).
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion rate | 80–85% |
| Yield | 75–78% |
Advantages :
- Utilizes inexpensive starting materials (e.g., 1,2-dichloroalkanes).
- Short reaction time (5–30 hours).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenyl-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Halogens, hydrogen halides, and peroxides.
Catalysts: Transition metal catalysts such as palladium and platinum are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield alcohols, while addition reactions with halogens produce dihalides .
Scientific Research Applications
2-Chloro-3-phenyl-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenyl-1-propene involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond in the propene moiety are key sites for chemical reactions. The compound can form intermediates that interact with molecular targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following chloroalkenes and phenyl-substituted derivatives are structurally or functionally relevant for comparison:
Key Observations:
Substituent Effects: Allyl chloride (3-chloro-1-propene) lacks aromaticity, making it more volatile (b.p. 44–46°C) than phenyl-containing analogs . Methallyl chloride (3-chloro-2-methyl-1-propene) has a methyl group that increases molecular weight and boiling point (72–74°C) compared to allyl chloride . The phenyl group in 2-Chloro-3-phenyl-1-propene likely elevates its boiling point and density relative to non-aromatic analogs, similar to the chlorophenyl ketone (b.p. 90–93°C under reduced pressure) .
Reactivity :
- Allyl and methallyl chlorides undergo nucleophilic substitution (e.g., with amines or alcohols) and elimination reactions due to the allylic chlorine .
- The phenyl group in 2-Chloro-3-phenyl-1-propene may stabilize carbocation intermediates via resonance, altering reaction pathways compared to aliphatic analogs like methallyl chloride.
Safety and Handling :
- Allyl chloride is acutely toxic (inhalation LC₅₀: 11,000 mg/m³) and flammable .
- Methallyl chloride shares similar hazards, requiring precautions like immediate decontamination after skin contact .
- While specific data for 2-Chloro-3-phenyl-1-propene are unavailable, chlorinated aromatics generally require stringent handling (e.g., gloves, ventilation) to mitigate risks of irritation or systemic toxicity .
Biological Activity
2-Chloro-3-phenyl-1-propene is an organic compound with the molecular formula C9H9Cl. It features a chlorinated propene structure with a phenyl group at the third carbon atom. This compound is of significant interest due to its potential biological activities, including interactions with enzymes and receptors, which may lead to various therapeutic applications.
2-Chloro-3-phenyl-1-propene can be synthesized through several methods, including:
- Chlorination of benzyl chloride with acetylene : This method utilizes a base to facilitate the reaction.
- Reaction of cinnamyl alcohol with thionyl chloride : This route also results in the formation of the desired compound.
These synthetic pathways highlight the compound's reactivity, particularly due to the presence of the chlorine atom and the double bond in the propene moiety, which are key sites for further chemical reactions.
The biological activity of 2-Chloro-3-phenyl-1-propene is primarily attributed to its reactivity with various nucleophiles and electrophiles. The chlorine atom can be substituted by other nucleophiles, leading to the formation of different products, while the double bond allows for addition reactions. This reactivity enables the compound to interact with biological targets such as enzymes and receptors, potentially modulating biological pathways.
Biological Activity and Research Findings
Research into the biological activity of 2-Chloro-3-phenyl-1-propene has revealed several important findings:
Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated propene have shown effectiveness against various bacterial strains, suggesting that 2-Chloro-3-phenyl-1-propene may also possess similar properties. The specific mechanism by which it exerts these effects is still under investigation but may involve inhibition of bacterial enzymes or disruption of cellular processes .
Cytotoxicity and Anticancer Potential
Preliminary studies have explored the cytotoxic effects of 2-Chloro-3-phenyl-1-propene on cancer cell lines. The compound has demonstrated potential as an anticancer agent, possibly through mechanisms that induce apoptosis or inhibit cell proliferation. Further research is needed to elucidate its exact mode of action and efficacy in vivo .
Case Studies
A review of recent literature highlights several case studies focusing on the biological activity of 2-Chloro-3-phenyl-1-propene:
Comparison with Similar Compounds
When comparing 2-Chloro-3-phenyl-1-propene with similar compounds, distinct differences in biological activity are observed:
| Compound | Structure | Notable Activities |
|---|---|---|
| 3-Chloro-1-phenylpropene | Chlorine at position 3 | Antibacterial properties against E. coli |
| Phenylacetone | Ketone instead of Cl | Limited antimicrobial activity |
| Cinnamyl Chloride | Different substitution | Known for its use in flavoring and fragrance |
Q & A
Q. What advanced techniques validate the interaction of 2-Chloro-3-phenyl-1-propene with biological targets?
- Biophysical Methods :
- SPR Spectroscopy : Measures binding kinetics (ka/kd) to proteins like albumin.
- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
